Ethyl 4-Methoxyatropate

Description

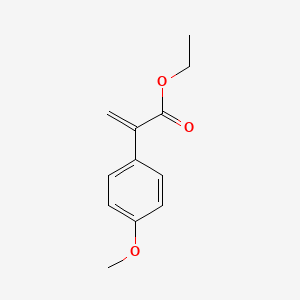

Ethyl 4-methoxyatropate (IUPAC name: benzeneacetic acid, 4-methoxy-α-methylene-, ethyl ester) is an α,β-unsaturated ester derivative featuring a 4-methoxyphenyl group conjugated with a methylene-acrylate moiety. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol (calculated from structural data). This compound is characterized by its planar aromatic system, ester functionality, and electron-donating methoxy substituent, which collectively influence its reactivity and applications in organic synthesis .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 2-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-8H,2,4H2,1,3H3 |

InChI Key |

WMICOYZMDBZOPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Methoxyatropate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenylacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of ethyl alpha-(4-methoxyphenyl)acrylate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Reaction Conditions

| Parameter | Details |

|---|---|

| Reactants | 4-Methoxybenzoic acid, ethanol |

| Catalyst | Sulfuric acid |

| Solvent | Ethanol |

| Temperature | Elevated (reflux) |

| Yield | Not explicitly stated, but typical esterification yields range from 60–90% . |

Hydrolysis and Saponification

Ethyl 4-Methoxyatropate undergoes acidic hydrolysis and base-promoted saponification , breaking the ester bond to regenerate the carboxylic acid and an alcohol.

Mechanism of Acid-Catalyzed Hydrolysis

-

Protonation : The carbonyl oxygen is protonated, increasing electrophilicity .

-

Nucleophilic Attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : A proton shifts to the leaving group (ethanol), enhancing its departure.

-

Leaving Group Removal : Ethanol is eliminated, regenerating the carbonyl group.

-

Deprotonation : The protonated carboxylic acid loses a proton to form the final product .

Saponification

In basic conditions, hydroxide ions attack the ester carbonyl, forming a carboxylate salt and ethanol. This reaction is irreversible due to deprotonation of the carboxylic acid, shifting the equilibrium toward products .

Trans-Esterification

This compound can undergo trans-esterification with other alcohols (e.g., methanol) in the presence of an acid catalyst. This reaction is reversible and often driven by using excess alcohol as a solvent .

Key Considerations

-

Equilibrium Control : The reaction requires excess alcohol to favor product formation .

-

Catalysts : Acidic conditions (e.g., sulfuric acid) or specialized catalysts like Otera’s reagent may be used .

Condensation Reactions

This compound may participate in condensation reactions with ketones or diones, as suggested by analogs in the literature. For example, similar esters have been condensed with cyclopentane diketones to form tricyclic compounds .

Example Reaction

| Reactants | Products |

|---|---|

| This compound + Dione (e.g., 2-methylcyclopentane-1,3-dione) | Tricyclic compound |

This reaction likely proceeds via nucleophilic attack of the ester’s carbonyl carbon by the dione’s enolate, followed by cyclization .

Other Reactions

-

Reduction : Grignard reagents or hydride donors (e.g., LiAlH₄) could reduce the ester to a primary alcohol, though this is less common for aromatic esters .

-

Aminolysis : Reaction with amines may form amides, though this is not explicitly reported for this compound.

Analytical Considerations

Scientific Research Applications

Ethyl 4-Methoxyatropate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties such as flexibility, clarity, and resistance to heat and aging.

Biology: The compound can be used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.

Industry: this compound is used in the production of coatings, adhesives, and other materials that require high-performance properties.

Mechanism of Action

The mechanism of action of ethyl alpha-(4-methoxyphenyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions to form long-chain polymers with desirable properties. The methoxy group on the phenyl ring can also participate in various chemical reactions, influencing the overall reactivity and properties of the compound .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of ethyl alpha-(4-methoxyphenyl)acrylate depend on its specific application. In polymer chemistry, the compound acts as a monomer that can be polymerized to form various polymeric materials. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Key Structural Features :

- Ethyl ester group (–COOEt) for hydrolytic stability and solubility modulation.

- 4-Methoxy substitution (–OCH₃) enhancing resonance stabilization.

- α-Methylene (–CH₂–) enabling Michael addition or Diels-Alder reactions.

Applications: Primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, its conjugated system serves as a scaffold for constructing bioactive molecules .

Comparison with Structurally Analogous Compounds

Ethyl 4-methoxyatropate belongs to a broader class of methoxy-substituted ethyl esters. Below is a comparative analysis with key analogs (Table 1), supported by structural, functional, and application-based data.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Stability and Commercial Availability

- This compound faces discontinuation in commercial catalogs (e.g., CymitQuimica) , likely due to specialized demand. In contrast, analogs like the thieno-pyridine derivative remain available through multiple suppliers, reflecting broader industrial relevance .

- The bromoheptanoate analog’s higher reactivity (due to Br) may limit shelf stability compared to methoxy-substituted esters, which benefit from resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.